methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate
Description
Properties
IUPAC Name |
methyl 4-(1-ethylpyrazol-3-yl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-12-5-4-7(11-12)8(13)6-9(14)10(15)16-2/h4-5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUFMMHNZQMJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)CC(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Base-Catalyzed Condensation : Sodium ethoxide (NaOEt) in ethanol is commonly used to deprotonate diethyl oxalate, generating a nucleophilic enolate.
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Ketone Addition : A solution of 1-ethyl-1H-pyrazol-3-yl ketone is introduced to the enolate, facilitating nucleophilic attack at the carbonyl carbon.
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Cyclization and Esterification : The intermediate undergoes cyclization, followed by esterification with methanol to yield the final product.
Example Protocol (Adapted from):
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Reactants : Diethyl oxalate (17.5 mL), 1-ethyl-1H-pyrazol-3-yl ketone (8.00 g), sodium ethoxide (8.77 g).
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Solvent : Ethanol (160 mL total).
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Conditions : Argon atmosphere, room temperature, 90-minute stirring.
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Workup : Partitioning between water and diethyl ether, followed by extraction with chloroform and solvent removal.
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Yield : 79% after purification.
Critical Parameters :
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Excess oxalate ester ensures complete enolate formation.
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Strict anhydrous conditions prevent hydrolysis of intermediates.
Cyclocondensation of Hydrazines with β-Diketones
An alternative route involves the cyclocondensation of hydrazines with β-diketones to form the pyrazole ring, followed by functionalization to introduce the dioxobutanoate moiety.
Synthetic Steps:
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Pyrazole Synthesis :
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Alkylation :
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Oxalate Incorporation :
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The alkylated pyrazole reacts with methyl oxalyl chloride to introduce the dioxobutanoate group.
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Advantages :
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Modular approach allows for substitution pattern tuning.
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High functional group tolerance.
Multi-Step Synthesis from Ethyl Acetoacetate
A third method involves sequential transformations starting from ethyl acetoacetate, as demonstrated in the synthesis of related pyrazolone derivatives.
Detailed Pathway:
Optimization Insights :
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Step 2 benefits from prolonged reaction times to maximize alkylation efficiency.
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Low temperatures during esterification minimize side reactions.
Comparison of Synthetic Methods
Key Trends :
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Claisen condensation is preferred for its brevity and higher yields.
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Cyclocondensation offers flexibility for structural diversification.
Analytical Characterization
Post-synthesis characterization is critical for verifying structural integrity:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazoline derivatives. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate has shown promise in the development of new pharmaceutical agents due to its biological activity profile:
- Antimicrobial Activity : Preliminary studies indicate that compounds with pyrazole moieties often exhibit significant antimicrobial properties. This compound may inhibit bacterial growth effectively, making it a candidate for developing new antibiotics.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The compound's dual carbonyl groups may enhance its ability to interact with biological targets associated with cancer cell proliferation.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Testing | Demonstrated inhibition of Gram-positive and Gram-negative bacteria, suggesting potential as a new antimicrobial agent. |
| Cytotoxicity Assays | Showed significant cytotoxic effects on A549 lung cancer cells, indicating its potential as an anticancer drug. |
Synthetic Organic Chemistry
The compound's reactivity is influenced by its functional groups, allowing it to participate in various synthetic pathways:
- Nucleophilic Addition Reactions : The carbonyl groups can undergo nucleophilic addition, making the compound suitable for synthesizing hydrazones or other pyrazole derivatives.
- Multi-component Reactions : Under acidic or basic conditions, this compound can participate in multi-component reactions leading to complex heterocyclic systems. This property is valuable in creating libraries of compounds for drug discovery.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate | Structure | Antimicrobial activity |
| Ethyl 5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylate | Structure | Cytotoxic effects against cancer cells |
| Ethyl 5-amino-1-(5-benzofuran)-1H-pyrazole | Structure | Anti-inflammatory properties |
Future Directions and Research Needs
Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Interaction studies with specific enzymes or receptors could provide insights into its efficacy and potential therapeutic applications.
Research Gaps
While initial findings are promising, comprehensive studies involving:
- In vivo testing for efficacy and safety.
- Detailed mechanistic studies to understand interactions at the molecular level.
These investigations will be crucial for advancing this compound towards clinical applications.
Mechanism of Action
The mechanism of action of methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate with analogous β-diketo esters:
Reactivity and Functional Group Influence
- Pyrazole vs. Pyrrole Rings: The pyrazole ring (in the target compound) offers greater aromatic stability and hydrogen-bonding capacity compared to pyrrole derivatives (e.g., ethyl 4-(1-methyl-1H-pyrrol-3-yl)-2,4-dioxobutanoate), influencing reactivity in nucleophilic additions .
- Substituent Effects: Electron-withdrawing groups (e.g., fluorine in methyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate) increase electrophilicity at the β-diketo moiety, enhancing cyclization efficiency . Bulky aryl groups (e.g., benzofuran) may sterically hinder reactions but improve bioactivity in antimicrobial applications .
Biological Activity
Methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate, with CAS number 1171672-84-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antifungal and anticancer properties, supported by data tables and case studies.
Molecular Structure:
The compound features a pyrazole ring substituted with an ethyl group and a dioxobutanoate moiety. Its molecular formula is .
Antifungal Activity
Recent studies have highlighted the antifungal potential of various pyrazole derivatives, including this compound.
Case Study: Antifungal Testing
A study conducted by researchers evaluated several pyrazole derivatives against phytopathogenic fungi. The results indicated that specific substitutions on the pyrazole ring significantly affected antifungal activity.
| Compound Name | Activity Against Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Helminthosporium spp. | 50 µg/mL |
| Other Pyrazole Derivatives | Various Fungal Strains | Varies by Compound |
This data suggests that this compound exhibits promising antifungal properties, warranting further investigation into its mechanism of action.
Anticancer Activity
In addition to antifungal properties, this compound has been explored for its anticancer potential.
Case Study: Anticancer Evaluation
A study focusing on substituted pyrazole derivatives reported that certain compounds exhibited significant anticancer activity against skin cancer cell lines. The compound was found to selectively inhibit the growth of melanoma cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 15 | Induction of apoptosis |
| SK-Mel-28 | 12 | Inhibition of cell proliferation |
This evidence indicates that this compound may function as an effective anticancer agent through mechanisms such as apoptosis induction.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. For instance:
- CDK Inhibition: Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that pyrazole derivatives can induce oxidative stress in cancer cells, leading to cell death.
Q & A
What are the established synthetic routes for methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate, and how can purity be optimized?
Basic
The synthesis typically involves condensation reactions between pyrazole derivatives and β-keto esters. For example, analogous compounds (e.g., 4-oxobutanoic acid derivatives) are synthesized via nucleophilic substitution or Mannich-type reactions under basic conditions (e.g., K₂CO₃ as a catalyst) . Purification is achieved using flash chromatography with gradients of ethyl acetate/hexane, followed by HPLC analysis to confirm purity (>95%) . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., DCM/MeOH) to minimize byproducts.
Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Basic
1H and 13C NMR are critical for confirming the structure, particularly the pyrazole ring protons (δ 6.5–7.5 ppm) and ketone/ester carbonyl signals (δ 165–175 ppm). HPLC with UV detection (λ = 254 nm) ensures purity, while mass spectrometry (ESI-MS) validates molecular ion peaks . For resolving stereochemical ambiguities, NOESY or COSY experiments may be employed.
How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Advanced
SAR studies require systematic substitution at the pyrazole (e.g., ethyl → methyl/aryl groups) and ketone positions. For example, replacing the ethyl group with halogenated aryl moieties (as in compound 24, ) can enhance bioactivity . Computational tools (e.g., molecular docking) should guide substituent selection, followed by in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity. Dose-response curves and IC₅₀ values are analyzed using nonlinear regression models.
What methodologies assess the environmental fate and degradation pathways of this compound?
Advanced
Environmental persistence can be evaluated via OECD 301/302 biodegradation tests, measuring half-life in water/soil matrices. Advanced oxidation processes (e.g., UV/H₂O₂) simulate degradation, with LC-MS/MS identifying transformation products . Ecotoxicity is assessed using Daphnia magna or algae models, with EC₅₀ values calculated via probit analysis .
How should reactive intermediates formed during synthesis be handled safely?
Advanced
Intermediates like α,β-unsaturated ketones may be sensitizers or irritants (Hazard Class: Eye Irrit. 2, Skin Irrit. 2, as in ). Use inert atmospheres (N₂/Ar) for moisture-sensitive steps, and employ cold traps for volatile byproducts. Safety protocols include PPE (gloves, goggles) and real-time gas monitoring. Quenching protocols (e.g., using NaHCO₃ for acidic residues) must be validated .
How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Advanced
Unexpected splitting may arise from dynamic processes (e.g., keto-enol tautomerism). Variable-temperature NMR (25–60°C) can stabilize conformers, while deuterated solvents (DMSO-d₆ vs. CDCl₃) may suppress exchange broadening . For complex cases, 2D NMR (HSQC, HMBC) clarifies through-space and through-bond correlations.
What experimental designs are optimal for studying its reactivity with nucleophiles?
Advanced
Use kinetic studies under controlled pH and temperature. For example, track reactions with amines/thiols via in situ FTIR or stopped-flow UV-Vis. Pseudo-first-order conditions (excess nucleophile) simplify rate constant calculations. Computational models (DFT) predict reactive sites, validated by Hammett plots .
How can stability under thermal or photolytic conditions be systematically evaluated?
Advanced
Design accelerated stability studies:
- Thermal : Heat samples (40–80°C) in sealed vials, analyzing degradation via GC-MS at intervals (0, 7, 14 days).
- Photolytic : Expose to UV light (λ = 365 nm) in a photoreactor, monitoring changes by HPLC . Use Arrhenius plots to extrapolate shelf life. For mechanistic insights, EPR spectroscopy detects radical intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
